N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKUIJDOCFYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-amino-6-ethoxybenzothiazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Potential use as a corrosion inhibitor due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition leads to a decrease in the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Physicochemical Properties
- Melting Points : The sulfamoylphenyl analog (Compound 7, 255.9°C) exhibits a higher melting point than morpholine-thioxoacetamide derivatives (e.g., 6a, 238–240°C) , suggesting stronger intermolecular interactions (e.g., hydrogen bonding from sulfonamide groups).
- Substituent Effects : The ethoxy group in the target compound and its analogs enhances solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in ) but may reduce metabolic stability .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of oncology and immunomodulation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 6-ethoxybenzo[d]thiazole with 6-hydroxypyrimidine-4-carboxylic acid derivatives. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, particularly in modulating immune responses and exhibiting cytotoxic effects against cancer cells.
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by acting as an inhibitor of the prostaglandin E2 (PGE2) receptors EP2 and EP4. These receptors are known to play a role in tumor progression and immune evasion. By blocking these receptors, the compound potentially reactivates immune responses against tumors, making it a candidate for combination therapies in cancer treatment .
2.2 Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
3. Biological Activity Data
The following table summarizes key biological activities associated with this compound:
4.1 Combination Therapy
In a study evaluating the efficacy of this compound in combination with standard chemotherapy agents, it was found that the compound significantly enhanced the therapeutic effects of doxorubicin in breast cancer models by modulating immune responses and reducing tumor burden .
4.2 In Vivo Efficacy
Another investigation focused on the in vivo efficacy of this compound demonstrated its ability to reduce tumor size in xenograft models. The results indicated a marked improvement in survival rates among treated groups compared to control groups, highlighting its potential as an effective therapeutic agent .
5.
This compound shows promising biological activity, particularly in anticancer therapy through immune modulation and direct cytotoxic effects on tumor cells. Its ability to interact with key signaling pathways involved in cancer progression makes it a valuable candidate for further research and development in oncology.
Q & A
Q. What are the optimal synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
Thiazole Ring Formation : Condensation of 6-ethoxybenzo[d]thiazol-2-amine with a pyrimidine-carboxylic acid derivative. describes a similar approach using sulfonamide intermediates, where coupling reactions in acetonitrile or dichloromethane with bases like triethylamine yield intermediates .
Amide Bond Formation : Activation of the pyrimidine-4-carboxylic acid using carbodiimides (e.g., DCC) or chloroformate reagents, followed by coupling with the thiazole amine. highlights the use of NaH-mediated nucleophilic substitution for analogous thiazole-carboxamides .
Q. Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature : Reactions often proceed at room temperature for amidation but may require reflux (80–120°C) for cyclization steps .
- Yield Optimization : Catalytic additives (e.g., DMAP) enhance coupling efficiency, with typical yields ranging from 45–70% after purification .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Methodological Answer: Primary Techniques :
- X-ray Crystallography : The gold standard for confirming molecular geometry. SHELX software () is widely used for structure refinement. For example, hydrogen bonding between the hydroxypyrimidine and ethoxy groups can be mapped to validate stereochemistry .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160 ppm for carbonyl carbons, δ 6.5–8.5 ppm for aromatic protons) distinguish regioisomers. and provide benchmarks for thiazole and pyrimidine proton shifts .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₃O₃S: 310.0521) .
Q. Ambiguity Resolution :
- NOESY NMR : Detects spatial proximity of ethoxy and hydroxypyrimidine groups.
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3200 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how are models validated experimentally?
Methodological Answer: In Silico Approaches :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., Src/Abl). The pyrimidine-hydroxyl group often forms hydrogen bonds with kinase ATP-binding pockets, as seen in for analogous thiazole-carboxamides .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .
Q. Validation :
- Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence polarization (FP) or ADP-Glo™ assays. reports IC₅₀ < 10 nM for related compounds in Abl1 kinase .
- SAR Studies : Modifying the ethoxy group to methoxy or hydroxypropyl alters potency, linking computational predictions to empirical data .
Q. How do researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer: Strategies Include :
Dose-Response Profiling : Test the compound across a range of concentrations (nM–µM) in multiple assays. shows thiazole derivatives exhibit antimicrobial activity at >50 µM but inhibit cancer cell proliferation at <10 µM .
Target Selectivity Screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. notes dual Src/Abl inhibition reduces false attribution of anticancer activity .
Metabolic Stability Tests : LC-MS/MS quantifies metabolite formation in hepatic microsomes; unstable compounds may show inconsistent activity due to rapid degradation .
Case Study :
A 2022 study () found that N-(6-ethoxybenzo[d]thiazol-2-yl) derivatives exhibit pH-dependent solubility, explaining divergent bioactivity in acidic (e.g., tumor microenvironment) vs. neutral conditions .
Q. What methodologies optimize crystallization for X-ray studies, given the compound’s low solubility?
Methodological Answer: Crystallization Protocols :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. recommends SHELXC/D/E for resolving twinned crystals common in thiazole derivatives .
- Co-Crystallization : Add small molecules (e.g., DMSO) to improve lattice packing. achieved 1.8 Å resolution for a thiazole-carboxamide co-crystallized with glycerol .
- Temperature Gradients : Slow cooling from 40°C to 4°C reduces nucleation rate, yielding larger crystals .
Q. Troubleshooting :
- If crystals fail to form, try seeding with microcrystals from analogous compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
